

# A Head-to-Head Comparison of S1P1 Inhibitors: VPC 23019 vs. W146

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## Compound of Interest

Compound Name: VPC 23019

Cat. No.: B1684042

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Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target in autoimmune diseases, inflammation, and cancer. Its modulation affects key physiological processes, including lymphocyte trafficking and endothelial barrier function. Among the pharmacological tools used to investigate S1P1 signaling, the antagonists **VPC 23019** and **W146** are frequently employed. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

## At a Glance: Key Differences

Feature	VPC 23019	W146
Primary Target	S1P1 and S1P3 Antagonist	Selective S1P1 Antagonist
Selectivity	Also shows agonist activity at S1P4 and S1P5	High selectivity for S1P1
Reported pKi / Ki	pKi: 7.86 (S1P1), 5.93 (S1P3) [1][2][3]	Ki: ~18 nM, also reported as ~70-80 nM[4]
Reported EC50	Agonist at S1P4 (pEC50: 6.58) and S1P5 (pEC50: 7.07)[1]	398 nM
Molecular Weight	372.4 g/mol	342.37 g/mol
Chemical Formula	C17H29N2O5P	C16H27N2O4P

## Quantitative Data Summary

The following tables provide a detailed summary of the reported binding affinities and functional activities of **VPC 23019** and W146 for various S1P receptor subtypes.

Table 1: Receptor Binding Affinity

Compound	Receptor	pKi	Ki
VPC 23019	S1P1	7.86	~13.8 nM
S1P3	5.93	~1.18 $\mu$ M	
W146	S1P1	-	~18 nM, ~70-80 nM

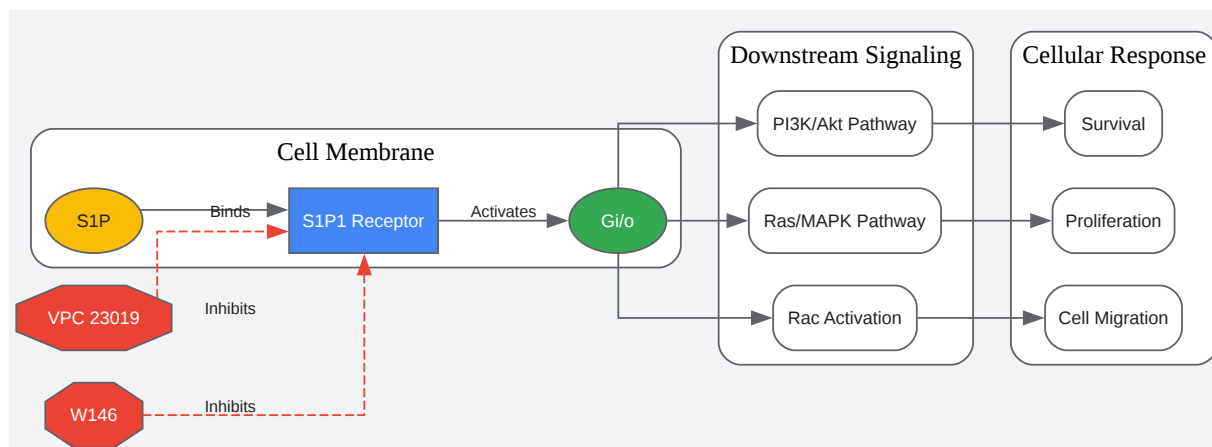
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

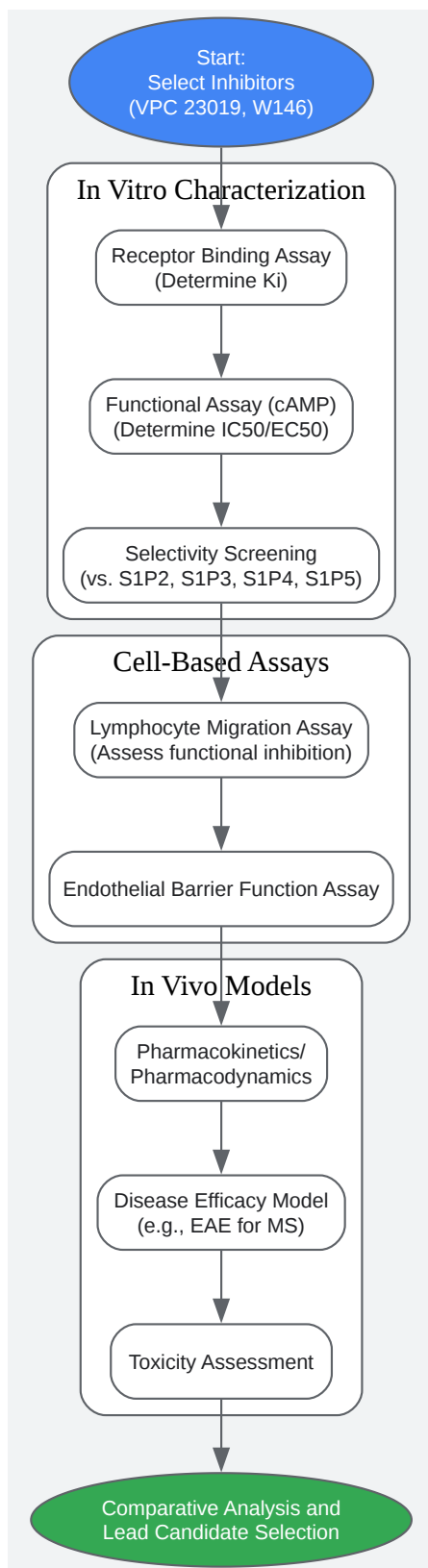
Table 2: Functional Activity (EC50/IC50)

Compound	Receptor	Activity	pEC50 / EC50
VPC 23019	S1P1	Antagonist	-
S1P3	Antagonist	-	EC50: 398 nM
S1P4	Agonist	pEC50: 6.58	
S1P5	Agonist	pEC50: 7.07	
W146	S1P1	Antagonist	
S1P2	No effect reported	-	
S1P3	No effect reported	-	
S1P5	No effect reported		

## Signaling Pathways and Inhibition

S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its natural ligand, sphingosine-1-phosphate (S1P), it initiates downstream signaling cascades that regulate cell migration, proliferation, and survival. Both **VPC 23019** and W146 act as competitive antagonists at the S1P1 receptor, blocking the binding of S1P and thereby inhibiting its downstream effects. However, the broader activity of **VPC 23019** at other S1P receptor subtypes can lead to more complex biological outcomes.





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